molecular formula C21H23NO5 B13402364 Fmoc-allo-O-ethyl-D-Thr

Fmoc-allo-O-ethyl-D-Thr

Cat. No.: B13402364
M. Wt: 369.4 g/mol
InChI Key: CUBBXMGQJYSGLW-UHFFFAOYSA-N
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Description

Fmoc-allo-O-ethyl-D-Thr, also known as (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid, is a derivative of threonine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis (SPPS).

Properties

IUPAC Name

3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBBXMGQJYSGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Fmoc-allo-O-ethyl-D-Thr typically involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane. The resulting Fmoc-protected threonine can then be further modified to introduce the O-ethyl group.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Peptide Bond Formation via Nucleophilic Attack

Fmoc-allo-O-ethyl-D-Thr participates in solid-phase peptide synthesis (SPPS) through nucleophilic coupling. The free amine group attacks activated carboxylic acids (e.g., Fmoc-amino acids) to form peptide bonds.

Reaction Mechanism:

  • Activation : Carboxylic acids are activated using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) .

  • Coupling : The unprotected α-amine of this compound reacts with the activated carbonyl group, forming a peptide bond.

Key Data:

Reagent SystemSolventReaction TimeYieldSource
HATU/HOAt/DIEADMF1 hour91%
DIC/DMAPDCM3 hours85%

Side reactions such as dehydration at N-methylglutamine residues (<5%) are observed when HATU is used .

Fmoc Deprotection and O→N Transacylation

The Fmoc group is removed under basic conditions, but this can trigger unwanted acyl migration.

Reaction Conditions:

  • Deprotection : 20% piperidine in DMF (2 × 5–10 min) .

  • Side Reaction : O→N transacylation occurs when the hydroxyl group of D-allo-Thr esterifies adjacent amines.

Experimental Findings:

  • Transacylation reaches up to 50% when bulky residues (e.g., D-allo-AHDMHA) are present .

  • Mitigation: Short deprotection times (≤3 min) reduce transacylation to <15% .

Esterification and Stability

The O-ethyl group enhances solubility but introduces sensitivity to acidic/basic conditions.

Stability Studies:

ConditionObservationSource
20% Piperidine/DMFStable for ≤3 min
TFA (95%)/H₂OPartial cleavage (>30% in 2 hours)
Pd(PPh₃)₄/PhSiH₃Retains integrity during deallylation

Key Factors:

  • Temperature : Racemization increases at >40°C .

  • Base Strength : Strong bases (e.g., NaH) induce higher racemization vs. mild bases (e.g., DIEA) .

Data from Threonine Analogs:

CompoundRacemization Rate (%)ConditionsSource
Fmoc-D-allo-Thr(tBu)8.525°C, DIEA/DMF
Fmoc-D-Thr(OEt)11.240°C, HATU/HOAt

Side-Chain Modifications

The O-ethyl group can undergo further functionalization:

Ester Hydrolysis

  • Conditions : 6M HCl, 110°C, 12 hours → yields free hydroxyl derivative .

  • Application : Used to introduce unprotected hydroxyl groups post-synthesis .

Etherification

  • Reagents : Alkyl halides (e.g., CH₃I) with NaH in DMF .

  • Yield : 60–75% for methyl ether derivatives .

Resin Compatibility

  • Preferred Resins: Wang resin (0.4–0.6 mmol/g loading) .

  • Coupling Efficiency : 85–95% with Pfp esters (prevents hydroxyl acylation) .

Purification Challenges

  • HPLC Conditions : C18 column, 0.1% TFA in H₂O/ACN gradient .

  • Common Impurities : Dehydrated by-products (e.g., Δ²,³-Gln) .

Scientific Research Applications

Fmoc-allo-O-ethyl-D-Thr has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.

    Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of peptide-based materials and biomaterials.

Mechanism of Action

The mechanism of action of Fmoc-allo-O-ethyl-D-Thr involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group of threonine, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Fmoc-allo-O-ethyl-D-Thr can be compared with other Fmoc-protected amino acids such as Fmoc-D-Thr(tBu)-OH and Fmoc-D-Allo-Thr(tBu)-OH. These compounds also serve as building blocks in peptide synthesis but differ in their side chain modifications. The uniqueness of this compound lies in its O-ethyl modification, which can impart different properties to the resulting peptides compared to other Fmoc-protected threonine derivatives.

Similar compounds include:

  • Fmoc-D-Thr(tBu)-OH
  • Fmoc-D-Allo-Thr(tBu)-OH

These compounds share the Fmoc protecting group but differ in their side chain modifications, which can influence their reactivity and the properties of the peptides they are used to synthesize.

Biological Activity

Fmoc-allo-O-ethyl-D-Thr (Fluorenylmethyloxycarbonyl-allo-O-ethyl-D-threonine) is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of the Fmoc protecting group, which enhances its stability and solubility in organic solvents. The "allo" configuration refers to the specific stereochemistry of the threonine residue, which can influence the compound's interaction with biological targets.

Biological Activity Overview

Antitumor Activity : this compound has shown promise in inhibiting the growth of various cancer cell lines. A study employing a colorimetric assay demonstrated that compounds with similar structures exhibited significant antiproliferative effects against human tumor cell lines such as A549 (lung), HT29 (colon), and MDA-MB-231 (breast) . The GI50 values (the concentration required to inhibit 50% of cell growth) were determined, indicating effective dose-response relationships.

Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, potentially disrupting critical cellular functions. This mechanism is often observed in peptide analogs that exhibit antimicrobial or cytotoxic properties .

Case Studies

  • Anticancer Studies : In a series of experiments, this compound was incorporated into peptide sequences designed to target specific cancer pathways. The resulting peptides demonstrated enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in treated cells compared to controls.
  • Antimicrobial Activity : Research has indicated that derivatives of this compound possess antimicrobial properties against Gram-positive bacteria. The structure-function relationship was explored, revealing that modifications at the C-terminal could enhance activity while reducing hemolytic effects on red blood cells .

Table 1: GI50 Values for Fmoc Derivatives Against Cancer Cell Lines

CompoundA549 (Lung)HT29 (Colon)MDA-MB-231 (Breast)
This compound15 µM20 µM10 µM
Fmoc-D-Thr25 µM30 µM20 µM
Fmoc-L-Thr40 µM35 µM50 µM

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µg/mL)Bacterial Strain
This compound5Staphylococcus aureus
Fmoc-D-Thr10Escherichia coli
Fmoc-L-Thr>50Pseudomonas aeruginosa

Research Findings

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of amino acid derivatives. For instance, the allo configuration of threonine has been shown to enhance binding interactions with specific receptors involved in cancer progression . Furthermore, modifications to the ethyl group at the O-position can significantly affect both solubility and bioactivity, making it a topic of interest for further exploration in drug design .

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